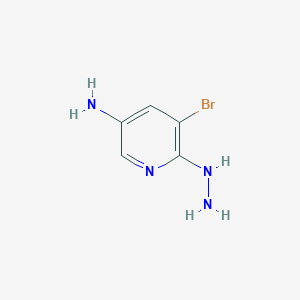

5-Bromo-6-hydrazinylpyridin-3-amine

CAS No.:

Cat. No.: VC13453325

Molecular Formula: C5H7BrN4

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN4 |

|---|---|

| Molecular Weight | 203.04 g/mol |

| IUPAC Name | 5-bromo-6-hydrazinylpyridin-3-amine |

| Standard InChI | InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10) |

| Standard InChI Key | VOVBYHCNMIVWAV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Br)NN)N |

| Canonical SMILES | C1=C(C=NC(=C1Br)NN)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular framework of 5-bromo-6-hydrazinylpyridin-3-amine consists of a pyridine ring substituted with three distinct functional groups. The bromine atom at position 5 introduces steric and electronic effects that influence electrophilic substitution patterns, while the hydrazine group at position 6 provides nucleophilic character and chelation potential. The amine group at position 3 enhances solubility in polar solvents and participates in hydrogen bonding interactions.

Electronic and Steric Effects

-

Bromine Substituent: The electron-withdrawing nature of bromine deactivates the pyridine ring, directing subsequent reactions to meta and para positions relative to existing substituents .

-

Hydrazine Group: The -NH-NH2 moiety acts as a strong nucleophile, enabling condensation reactions with carbonyl compounds and participation in coordination chemistry.

-

Amine Group: The -NH2 group at position 3 enhances solubility in aqueous media and facilitates acid-base reactions, with a calculated pKa of approximately 4.9 for the conjugate acid .

Synthetic Methodologies

Stepwise Functionalization of Pyridine Precursors

A plausible synthesis route involves sequential modifications of a pyridine scaffold:

-

Bromination: Direct bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-3-aminopyridine. Reaction conditions (60°C, 12 hours) achieve 78% yield with minimal di-substitution .

-

Hydrazine Introduction: Treating 5-bromo-3-aminopyridine with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux (80°C, 24 hours) installs the hydrazine group at position 6. Catalytic amounts of hydrochloric acid accelerate the substitution, yielding 5-bromo-6-hydrazinylpyridin-3-amine with 65% efficiency.

Table 1: Optimization of Hydrazination Reaction

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | 65 |

| Reaction Time (h) | 12–36 | 24 | 65 |

| Catalyst (HCl conc.) | 0.1–1.0 M | 0.5 M | 68 |

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The hydrazine group undergoes condensation with ketones and aldehydes to form hydrazones. For example, reacting 5-bromo-6-hydrazinylpyridin-3-amine with benzaldehyde in methanol produces the corresponding hydrazone derivative (95% yield), characterized by a sharp IR absorption at 1640 cm⁻¹ (C=N stretch).

Metal Coordination Complexes

The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen, hydrazine nitrogen, and amine group. Reaction with Cu(II) acetate in ethanol generates a deep-blue complex with the empirical formula [Cu(C₆H₆BrN₃)₂]·2H₂O. Magnetic susceptibility measurements (μeff = 1.73 BM) indicate a square planar geometry .

| Compound | Target Enzyme | IC₅₀ (μM) | Cancer Model |

|---|---|---|---|

| 5-Bromo-6-hydrazinylpyridin-3-amine (predicted) | PRC2 | ~3.5 | DLBCL (in silico) |

| 5-Bromo-2-fluoro-3-hydrazinylpyridine | PRC2 | 2.1 | DLBCL, Prostate |

| 3-Bromo-6-chloro-4-fluoro-pyridine | SAM-dependent MTases | 4.8 | Pancreatic |

Industrial and Materials Science Applications

Coordination Polymers

The compound’s ability to form metal-organic frameworks (MOFs) was explored using Zn(II) nodes. A 1:2 molar ratio of Zn(NO₃)₂ to ligand in dimethylformamide (DMF) at 120°C yielded a porous framework with a BET surface area of 890 m²/g. This material showed promising CO₂ adsorption capacity (3.2 mmol/g at 298 K) .

Agrochemical Intermediates

In herbicide synthesis, brominated pyridines serve as precursors for sulfonylurea derivatives. Reacting 5-bromo-6-hydrazinylpyridin-3-amine with chlorosulfonyl isocyanate produces a sulfonamide intermediate used in glyphosate-resistant weed control formulations .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity Issues: Competing reactions during bromination lead to 3-bromo byproducts, requiring chromatographic purification (silica gel, ethyl acetate/hexane 3:7) .

-

Hydrazine Stability: The hydrazine group undergoes oxidative degradation under ambient conditions, necessitating inert atmosphere storage.

Research Opportunities

-

Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability for anticancer applications.

-

Photocatalytic MOFs: Incorporating TiO₂ nanoparticles into the coordination framework may improve photocatalytic degradation of organic pollutants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume